Methyl 2-[1-(3-hydroxy-4-phenylmethoxybutanoyl)pyrrolidin-2-yl]acetate
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Overview
Description
Methyl 2-[1-(3-hydroxy-4-phenylmethoxybutanoyl)pyrrolidin-2-yl]acetate is a complex organic compound featuring a pyrrolidine ring, a hydroxy group, and a phenylmethoxybutanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(3-hydroxy-4-phenylmethoxybutanoyl)pyrrolidin-2-yl]acetate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Hydroxy and Phenylmethoxybutanoyl Groups: These functional groups can be introduced through selective functionalization reactions. For instance, the hydroxy group can be added via hydroxylation reactions, while the phenylmethoxybutanoyl group can be introduced through esterification or acylation reactions.
Final Esterification: The final step involves esterification to form the methyl ester, which can be achieved using reagents like methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the phenylmethoxybutanoyl moiety can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or hydroxy positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Methyl 2-[1-(3-hydroxy-4-phenylmethoxybutanoyl)pyrrolidin-2-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or metabolic disorders.
Biological Studies: The compound can be used in studies investigating enzyme interactions, receptor binding, and cellular uptake mechanisms.
Industrial Applications: It may serve as an intermediate in the synthesis of agrochemicals, polymers, and other industrially relevant materials.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(3-hydroxy-4-phenylmethoxybutanoyl)pyrrolidin-2-yl]acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, metabolic regulation, or cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[1-(3-hydroxy-4-phenylmethoxybutanoyl)pyrrolidin-2-yl]acetate: can be compared with other pyrrolidine derivatives, such as:
Uniqueness
Functional Diversity: The presence of both hydroxy and phenylmethoxybutanoyl groups provides unique reactivity and potential biological activity.
Structural Complexity: The combination of multiple functional groups and a pyrrolidine ring makes it a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
methyl 2-[1-(3-hydroxy-4-phenylmethoxybutanoyl)pyrrolidin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-23-18(22)10-15-8-5-9-19(15)17(21)11-16(20)13-24-12-14-6-3-2-4-7-14/h2-4,6-7,15-16,20H,5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXNHQZJQFZUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCN1C(=O)CC(COCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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